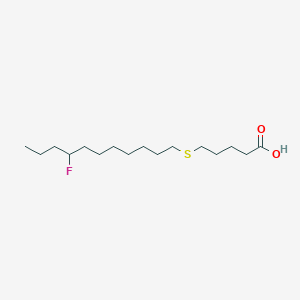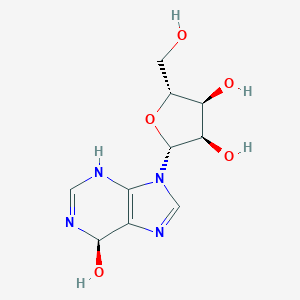
Aniline;2-methylaniline;terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline;2-methylaniline;terephthalaldehyde is a complex polymeric compound It is synthesized through the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine, followed by maleation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated involves several steps:
Polymerization: The initial step involves the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine. This reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the desired polymer.
Maleation: The resulting polymer is then subjected to maleation, where maleic anhydride is introduced
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale reactors are used to carry out the polymerization process, ensuring consistent quality and yield.
Continuous Maleation: The maleation step is performed continuously to maintain efficiency and productivity.
Analyse Des Réactions Chimiques
Types of Reactions
Aniline;2-methylaniline;terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, altering its properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted variants with different functional groups.
Applications De Recherche Scientifique
Aniline;2-methylaniline;terephthalaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological assays and experiments.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism by which 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine: This compound is similar but lacks the maleated modification.
1,4-Benzenedicarboxaldehyde, polymer with benzenamine: Another related compound, differing in the absence of 2-methylbenzenamine.
Uniqueness
Aniline;2-methylaniline;terephthalaldehyde stands out due to its maleated modification, which enhances its chemical properties and broadens its range of applications.
This detailed article provides a comprehensive overview of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
129217-90-9 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
Clé InChI |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
SMILES canonique |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)










![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
